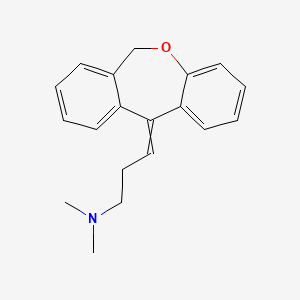

Doxepin

Description

Properties

IUPAC Name |

3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQWQRRAPPTVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022966 | |

| Record name | Doxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Doxepin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

154-157 °C @ 0.03 MM HG | |

| Record name | DOXEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE CRYSTALLINE SUBSTANCE; 1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/, In water, 31.57 mg/l at 25 °C., 3.19e-02 g/L | |

| Record name | DOXEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxepin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS | |

CAS No. |

1668-19-5 | |

| Record name | Doxepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOXEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxepin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/, Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/, Melting point 192 to 193 °C /trans-HYDROCHLORIDE/, Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/, 184 - 186 °C | |

| Record name | DOXEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxepin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Doxepin's intricate dance with neuroinflammation unfolds through key signaling pathways.

For Immediate Release

[City, State] – A comprehensive technical guide released today sheds new light on the molecular mechanisms by which the tricyclic antidepressant doxepin exerts its anti-neuroinflammatory effects. The guide, intended for researchers, scientists, and drug development professionals, details the signaling pathways modulated by this compound, offering a valuable resource for the development of novel therapeutics targeting neuroinflammatory and neurodegenerative diseases.

The in-depth guide meticulously outlines this compound's interaction with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade, a central pathway in cell survival and inflammation. Evidence suggests that this compound can activate this pathway, leading to the suppression of pro-inflammatory responses.[1]

While direct evidence remains to be fully elucidated, the guide also explores the potential influence of this compound on other critical inflammatory pathways, including the Toll-like receptor 4 (TLR4), Nuclear Factor-kappa B (NF-κB), and the NLRP3 inflammasome. These pathways are pivotal in the innate immune response and are often dysregulated in neuroinflammatory conditions. The document synthesizes existing literature on the effects of tricyclic antidepressants on these pathways, postulating a potential role for this compound in their modulation.

Furthermore, the guide delves into the possible interplay between this compound and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and cAMP response element-binding protein (CREB) signaling pathways. The JAK/STAT pathway is a primary conduit for cytokine signaling, while CREB is a key transcription factor involved in neuronal survival and plasticity. Understanding how this compound may influence these pathways could open new avenues for therapeutic intervention.

The technical guide provides a thorough examination of the current understanding of this compound's role in mitigating neuroinflammation, complete with detailed summaries of quantitative data, experimental protocols, and visual diagrams of the signaling pathways.

An In-Depth Technical Guide to this compound's Signaling Pathways in Neuroinflammation

This technical guide provides a detailed overview of the signaling pathways implicated in the anti-neuroinflammatory effects of this compound. The information is tailored for researchers, scientists, and professionals in drug development.

The PI3K/Akt Signaling Pathway: A Core Mechanism

The most well-documented anti-neuroinflammatory mechanism of this compound involves the activation of the PI3K/Akt signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and inflammation.

Mechanism of Action:

This compound has been shown to activate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt.[1] Activated Akt, in turn, can phosphorylate a variety of downstream targets, ultimately leading to the inhibition of pro-inflammatory gene expression and the promotion of cell survival. In the context of neuroinflammation, this activation has been demonstrated to suppress the deleterious effects induced by lipopolysaccharide (LPS), a potent inflammatory stimulus.[1] Specifically, this compound treatment has been found to counteract the LPS-induced augmentation of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in C6-glioma cells.[1]

Signaling Pathway Diagram:

Quantitative Data Summary:

| Cell Type | Treatment | This compound Concentration | Effect on p-Akt | Effect on TNF-α | Effect on IL-1β | Reference |

| C6-glioma cells | LPS | Not specified | Increased | Decreased | Decreased |

Experimental Protocol: Western Blot for Akt Phosphorylation

This protocol outlines the general steps for assessing Akt phosphorylation via Western blotting.

-

Cell Culture and Treatment: Plate cells (e.g., C6-glioma, primary microglia, or astrocytes) and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time, with or without LPS co-stimulation. Include vehicle-treated and LPS-only controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). Subsequently, probe with a primary antibody for total Akt as a loading control.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect chemiluminescence using an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal.

Potential Modulation of TLR4/NF-κB Signaling

While direct evidence for this compound's interaction with the TLR4/NF-κB pathway is limited, the known anti-inflammatory effects of some tricyclic antidepressants suggest a potential role. This pathway is a key initiator of the innate immune response in the central nervous system.

Hypothesized Mechanism of Action:

LPS, a component of gram-negative bacteria, activates TLR4, leading to a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, and IL-1β. It is plausible that this compound may interfere with this pathway at one or more levels, such as by inhibiting TLR4 activation, downstream signaling components, or NF-κB nuclear translocation.

Signaling Pathway Diagram:

Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for NF-κB Binding

This protocol can be used to determine if this compound affects the binding of NF-κB to the promoters of pro-inflammatory genes.

-

Cell Treatment and Cross-linking: Treat cells as described for Western blotting. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against an NF-κB subunit (e.g., p65). Precipitate the antibody-protein-DNA complexes using protein A/G agarose beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Purify the DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target genes known to be regulated by NF-κB (e.g., TNF-α, IL-6).

-

Data Analysis: Quantify the amount of immunoprecipitated DNA relative to an input control. A decrease in NF-κB binding in this compound-treated cells would suggest inhibition of the pathway.

Potential Interaction with the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of IL-1β and IL-18. Some studies have shown that other psychotropic drugs can modulate NLRP3 inflammasome activity, suggesting a potential, yet unconfirmed, role for this compound.

Hypothesized Mechanism of Action:

The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (often from TLR4 activation leading to increased NLRP3 and pro-IL-1β expression) and an activation signal (e.g., ATP, nigericin). This compound could potentially interfere with either the priming or activation step, thereby reducing the production of mature IL-1β.

Signaling Pathway Diagram:

References

The Off-Target Pharmacology of Doxepin: A Technical Guide to its Molecular Interactions Beyond Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxepin, a dibenzoxepine tricyclic agent, has been a cornerstone in the treatment of depression and anxiety for decades. Its primary therapeutic efficacy in these disorders is attributed to the inhibition of serotonin (SERT) and norepinephrine (NET) transporters. However, the clinical profile of this compound, including its sedative, anticholinergic, and anti-pruritic effects, is a direct consequence of its engagement with a wide array of molecular targets beyond these primary transporters. This technical guide provides an in-depth exploration of this compound's off-target pharmacology, offering a comprehensive overview of its binding affinities, the signaling pathways it modulates, and the experimental methodologies used to characterize these interactions. Understanding this polypharmacology is critical for drug development professionals aiming to design more selective agents or to repurpose existing molecules for new therapeutic indications.

Quantitative Binding Profile of this compound

This compound exhibits a promiscuous binding profile, interacting with high affinity with several G-protein coupled receptors (GPCRs) and ion channels. The following tables summarize the in vitro binding affinities (Ki) of this compound for a range of molecular targets, compiled from various publicly available databases and literature sources.

Table 1: this compound Binding Affinities for Histamine, Adrenergic, and Muscarinic Receptors

| Receptor Subtype | Ki (nM) | Receptor Family | Primary Signaling Pathway |

| Histamine H1 | 0.24 - 0.31 | Histamine | Gq/11 |

| Histamine H2 | 83 | Histamine | Gs |

| Adrenergic α1 | 24 | Adrenergic | Gq/11 |

| Adrenergic α2 | >1000 | Adrenergic | Gi/o |

| Muscarinic M1 | 18 - 38 | Acetylcholine | Gq/11 |

| Muscarinic M2 | 160 - 230 | Acetylcholine | Gi/o |

| Muscarinic M3 | 25 - 52 | Acetylcholine | Gq/11 |

| Muscarinic M4 | 20 - 82 | Acetylcholine | Gi/o |

| Muscarinic M5 | 5.6 - 75 | Acetylcholine | Gq/11 |

Table 2: this compound Binding Affinities for Serotonin Receptors and Other Targets

| Receptor/Channel Subtype | Ki (nM) / IC50 (µM) | Target Family | Primary Signaling Pathway/Function |

| Serotonin 5-HT1A | Moderate Affinity | Serotonin | Gi/o |

| Serotonin 5-HT2A | Strong Affinity | Serotonin | Gq/11 |

| Serotonin 5-HT2C | Moderate Affinity | Serotonin | Gq/11 |

| Serotonin 5-HT6 | Binder | Serotonin | Gs |

| Voltage-gated Sodium Channels | Potent Blocker | Ion Channel | Neuronal excitability |

| hERG Potassium Channel | 6.5 (IC50) | Ion Channel | Cardiac repolarization |

Key Off-Target Signaling Pathways

This compound's interaction with its non-monoamine transporter targets leads to the modulation of several critical intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Gq/11-Coupled Receptor Signaling

This compound is a potent antagonist at several Gq/11-coupled receptors, including histamine H1, muscarinic M1/M3/M5, and α1-adrenergic receptors.[1][2] Antagonism of these receptors by this compound blocks the canonical Gq signaling pathway.

Caption: this compound antagonism of Gq/11-coupled receptors.

Gi/o-Coupled Receptor Signaling

This compound also acts as an antagonist at Gi/o-coupled receptors such as muscarinic M2/M4 and serotonin 5-HT1A receptors.[3] This antagonism prevents the inhibition of adenylyl cyclase.

Caption: this compound antagonism of Gi/o-coupled receptors.

Experimental Protocols

The characterization of this compound's interactions with its molecular targets relies on a suite of well-established experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Displacement Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound (this compound) for a specific receptor.

Caption: Workflow for a radioligand binding displacement assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the receptor of interest.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the radiolabeled ligand (typically at its Kd value).

-

Add increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand for the receptor.

-

Initiate the binding reaction by adding the membrane preparation.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.

-

-

Quantification and Analysis:

-

Dry the filter mat and measure the trapped radioactivity using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Cellular Assays

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Caption: Workflow for a calcium mobilization assay.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the Gq-coupled receptor of interest in a suitable medium.

-

Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor like probenecid (to prevent dye leakage).

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.

-

-

Compound Addition and Measurement:

-

To assess antagonist activity, pre-incubate the cells with varying concentrations of this compound.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Initiate the measurement of fluorescence and, after establishing a baseline, inject a known agonist for the receptor.

-

Continue to monitor the fluorescence signal to capture the calcium transient.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the intracellular calcium concentration.

-

For antagonist testing, plot the agonist response as a function of this compound concentration to determine the IC50 of this compound's inhibitory effect.

-

This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are modulated by the activity of Gs (stimulatory) and Gi (inhibitory) coupled receptors.

Detailed Methodology:

-

Cell Culture and Plating:

-

Seed cells expressing the Gs- or Gi-coupled receptor of interest in a 96-well plate.

-

-

Assay Procedure:

-

For Gs-coupled receptors , incubate the cells with varying concentrations of this compound (to test for antagonism) followed by a known agonist.

-

For Gi-coupled receptors , stimulate the cells with an agent that increases basal cAMP levels (e.g., forskolin) in the presence of varying concentrations of this compound and a known agonist.

-

After the incubation period, lyse the cells to release the intracellular cAMP.

-

-

cAMP Detection:

-

Quantify the cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

-

-

Data Analysis:

-

Generate dose-response curves to determine the effect of this compound on agonist-stimulated (Gs) or forskolin-stimulated (Gi) cAMP production.

-

Whole-Cell Patch-Clamp Electrophysiology for Ion Channels

This technique is the gold standard for investigating the effects of compounds on ion channel function, such as this compound's blockade of hERG potassium channels.[4][5]

Detailed Methodology:

-

Cell Preparation:

-

Use a cell line stably expressing the ion channel of interest (e.g., hERG).

-

Plate the cells at a low density on glass coverslips.

-

-

Electrophysiological Recording:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

-

Using a micromanipulator, approach a single cell with a glass micropipette filled with an internal solution.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Voltage-Clamp Protocol and Drug Application:

-

Apply a specific voltage-clamp protocol to elicit ionic currents through the channel of interest.

-

Record the baseline currents.

-

Perfuse the cell with a solution containing a known concentration of this compound and record the currents again.

-

Perform a washout by perfusing with the drug-free external solution to observe any recovery of the current.

-

-

Data Analysis:

-

Measure the amplitude of the current before, during, and after this compound application.

-

Calculate the percentage of current inhibition at different this compound concentrations to construct a dose-response curve and determine the IC50 value.

-

Conclusion

This compound's clinical utility and side-effect profile are intricately linked to its complex polypharmacology. A thorough understanding of its interactions with a multitude of "off-target" receptors and ion channels is paramount for both basic and clinical researchers. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists in the field of drug discovery and development, facilitating the design of more selective compounds and the exploration of novel therapeutic applications for existing drugs. The continued investigation into the molecular targets of established drugs like this compound will undoubtedly pave the way for the next generation of safer and more effective therapeutics.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

Doxepin's Influence on Hippocampal Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding of how the tricyclic antidepressant Doxepin modulates gene expression within the hippocampus. The hippocampus, a brain region critical for memory and mood regulation, is a key target for antidepressant action. This document synthesizes findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to facilitate further research and drug development.

Core Findings: this compound's Neuroprotective Gene Modulation

This compound's therapeutic effects appear to extend beyond its classical mechanism of inhibiting serotonin and norepinephrine reuptake.[1][2][3] Research indicates that this compound can induce changes in the expression of genes pivotal for neuronal survival and apoptosis, particularly under conditions of stress.

Data Summary: Gene Expression Alterations

The following tables summarize the quantitative changes in hippocampal gene expression observed in preclinical rat models following this compound administration.

Table 1: Effect of this compound on Gene Expression in Stressed Rats

| Gene | This compound Dose (i.p.) | Duration | Change in mRNA Expression vs. Stress Group | p-value | Reference |

| Bad | 1 mg/kg | 21 days | ↓ 74.14% | 0.022 | [4] |

| Bad | 5 mg/kg | 21 days | ↓ 85.97% | 0.006 | [4] |

| Bax | 1 mg/kg | 21 days | ↓ 72.71% | 0.017 | |

| Bax | 5 mg/kg | 21 days | ↓ 75.9% | 0.017 | |

| Bcl-2 | 1 mg/kg | 21 days | ↑ 22.41% | 0.67 | |

| Bcl-2 | 5 mg/kg | 21 days | ↓ 14.26% | 0.64 | |

| TNF-α | 1 mg/kg | 21 days | ↓ 52.32% | 0.21 | |

| TNF-α | 5 mg/kg | 21 days | ↑ 9.93% | 0.9 | |

| MAPK14 | 1 mg/kg | 21 days | ↑ 91.1% | 0.43 | |

| MAPK14 | 5 mg/kg | 21 days | ↓ 33% | 0.83 | |

| AKT1 | 1 mg/kg | 21 days | ↑ 145.12% | 0.25 | |

| AKT1 | 5 mg/kg | 21 days | ↑ 1.22% | 0.98 |

Table 2: Effect of this compound on Gene Expression in Non-Stressed (Intact) Rats

| Gene | This compound Dose (i.p.) | Duration | Change in mRNA Expression vs. Control | p-value | Reference |

| Bad | 5 mg/kg | 21 days | Significantly Decreased | < 0.05 | |

| Bcl-2 | 1 mg/kg & 5 mg/kg | 21 days | No Significant Change | > 0.05 | |

| Bax | 1 mg/kg & 5 mg/kg | 21 days | No Significant Change | > 0.05 | |

| BDNF | 1 mg/kg & 5 mg/kg | 21 days | No Significant Change | > 0.05 | |

| TNF-α | 1 mg/kg & 5 mg/kg | 21 days | No Significant Change | > 0.05 | |

| MAPK14 | 1 mg/kg & 5 mg/kg | 21 days | No Significant Change | > 0.05 | |

| AKT1 | 1 mg/kg & 5 mg/kg | 21 days | No Significant Change | > 0.05 |

Experimental Protocols

The findings presented are primarily derived from studies utilizing a chronic stress model in rats. Below are the generalized methodologies employed in this research.

Animal Models and Drug Administration

-

Subjects: Male Wistar rats were commonly used.

-

Groups: Studies typically included control, stress-only, and stress-plus-Doxepin groups at varying dosages (e.g., 1 mg/kg and 5 mg/kg). Non-stress studies included control and this compound-treated groups.

-

Administration: this compound was administered via intraperitoneal (i.p.) injection daily for a period of 21 days.

Stress Induction

-

Method: Chronic restraint stress was induced by placing rats in adjustable restraint chambers for a duration of 6 hours per day for 21 consecutive days.

Gene Expression Analysis

-

Tissue Collection: Following the treatment period, the hippocampus was dissected and stored at -80°C.

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from the hippocampal tissue, and complementary DNA (cDNA) was synthesized using reverse transcription.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes were quantified using qRT-PCR. The results were typically normalized to a housekeeping gene.

Protein Level Analysis

-

Enzyme-Linked Immunosorbent Assay (ELISA): Protein levels of certain targets, such as TNF-α, were measured in hippocampal homogenates using ELISA kits.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in the literature.

Caption: Experimental workflow for this compound studies.

Caption: this compound's effect on apoptotic gene expression.

Caption: Hypothesized PI3K/AKT/mTOR pathway.

Discussion and Future Directions

The available evidence strongly suggests that this compound's therapeutic action in the hippocampus, particularly under stress, involves the modulation of genes central to apoptosis. By downregulating the pro-apoptotic genes Bad and Bax, this compound may protect hippocampal neurons from the detrimental effects of chronic stress. In a model of Alzheimer's disease, low-dose this compound has been shown to potentially enhance synaptic plasticity through the PI3K/AKT/mTOR pathway, suggesting a broader neuroprotective role.

However, the effects of this compound on gene expression in non-stressed, healthy brains appear to be less pronounced. This suggests that this compound's neuroprotective gene modulation may be more prominent in a pathological context.

Future research should aim to:

-

Utilize broader transcriptomic approaches (e.g., RNA-sequencing) to uncover a more comprehensive profile of this compound-regulated genes in the hippocampus.

-

Investigate the upstream regulatory mechanisms, such as transcription factors and epigenetic modifications, that mediate this compound's effects on gene expression.

-

Validate the functional consequences of these gene expression changes on neuronal morphology, synaptic function, and behavior.

-

Explore the dose-dependent effects of this compound on these pathways, as some studies indicate that lower doses may be more effective in certain contexts.

By elucidating the molecular mechanisms underlying this compound's action in the hippocampus, we can pave the way for the development of more targeted and effective therapeutic strategies for stress-related and neurodegenerative disorders.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Effects of this compound on gene expressions of Bcl-2 family, TNF-α, MAP kinase 14, and Akt1 in the hippocampus of rats exposed to stress - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Profile of Doxepin's E and Z Isomers

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxepin, a dibenzoxepin tricyclic agent, is utilized for its antidepressant, anxiolytic, sedative, and antipruritic properties.[1][2] Commercially, this compound is formulated as a mixture of two geometric isomers: (E)-doxepin and (Z)-doxepin, typically in a ratio of approximately 85:15, respectively.[1][3][4] This technical guide elucidates the distinct pharmacological and pharmacokinetic profiles of these two isomers. The stereoselectivity of their interactions with biological targets is a critical determinant of their overall therapeutic effects. The (Z)-isomer exhibits significantly higher affinity for the histamine H₁ receptor, accounting for its pronounced sedative effects, while the (E)-isomer is a more potent inhibitor of serotonin and norepinephrine reuptake, contributing to the drug's antidepressant activity. Understanding these isomeric differences is paramount for targeted drug development and optimizing therapeutic applications.

Pharmacodynamic Profile: Receptor Binding and Functional Activity

The therapeutic and adverse effects of this compound are mediated through its interaction with a variety of neuroreceptors and transporters. The E and Z isomers exhibit significant differences in their affinity and activity at these sites.

Histamine H₁ Receptor (H₁R) Antagonism

The most pronounced stereoselective difference is observed at the histamine H₁ receptor.

-

(Z)-Doxepin: This isomer is a highly potent H₁R antagonist. Studies have demonstrated that the (Z)-isomer has an affinity for the wild-type H₁R that is over five times higher than that of the (E)-isomer. This potent antihistaminic activity is the primary mechanism behind the sedative and hypnotic effects of this compound, which are leveraged in the low-dose treatment of insomnia.

-

(E)-Doxepin: While still active at the H₁R, the (E)-isomer is substantially less potent than its (Z) counterpart.

The structural basis for this enhanced affinity has been linked to the Thr112 residue within the H₁R ligand-binding pocket, which fosters a chemical environment that is more favorable for the binding of the (Z)-isomer.

Monoamine Reuptake Inhibition

The antidepressant effects of this compound are primarily attributed to the inhibition of serotonin (SERT) and norepinephrine (NET) transporters.

-

(E)-Doxepin: The (E)-isomer is the more active and selective inhibitor of both serotonin and norepinephrine reuptake.

-

(Z)-Doxepin: The (Z)-isomer is less active as a reuptake inhibitor.

Other Receptor Interactions

As a tricyclic agent, this compound also interacts with muscarinic acetylcholine receptors (mAChR) and α₁-adrenergic receptors. This antagonism contributes to common side effects such as dry mouth, constipation, and orthostatic hypotension. Specific binding affinities for each isomer at these receptors are not as extensively characterized in publicly available literature.

Summary of Pharmacodynamic Properties

The distinct activities of the this compound isomers are summarized in the table below.

| Target | Predominant Isomer Activity | Associated Therapeutic Effect |

| Histamine H₁ Receptor (H₁R) | (Z)-Doxepin ( >5-fold higher affinity) | Sedation, Hypnosis, Antipruritic |

| Serotonin Transporter (SERT) | (E)-Doxepin | Antidepressant |

| Norepinephrine Transporter (NET) | (E)-Doxepin | Antidepressant |

| Muscarinic Receptors (mAChR) | Mixture | Anticholinergic Side Effects |

| α₁-Adrenergic Receptors | Mixture | Antiadrenergic Side Effects |

Pharmacokinetic Profile: Isomer-Specific Metabolism

The metabolism of this compound is stereoselective, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system.

-

Demethylation: Both isomers undergo N-demethylation to form the active metabolite desmethylthis compound (northis compound). This process is mainly catalyzed by CYP2C19 . Interestingly, while the parent drug is an 85:15 (E:Z) mixture, the resulting plasma ratio of E-desmethylthis compound to Z-desmethylthis compound is approximately 50:50. This indicates a differential rate of formation or subsequent metabolism of the desmethyl metabolites.

-

Hydroxylation: The (E)-isomer of this compound also undergoes hydroxylation, a reaction primarily mediated by CYP2D6 . This pathway is largely specific to the E-isomer.

These metabolic pathways are crucial for the clearance of the drug and are subject to genetic polymorphisms in CYP2C19 and CYP2D6, as well as drug-drug interactions.

References

Doxepin's Binding Affinity for Histamine H1 and H2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of doxepin to histamine H1 and H2 receptors. This compound, a tricyclic antidepressant, is a notably potent antagonist of the histamine H1 receptor and also exhibits affinity for the H2 receptor. This document summarizes the quantitative binding data, details the experimental protocols used for these determinations, and visualizes the relevant biological and experimental pathways.

Quantitative Binding Affinity of this compound

This compound demonstrates exceptionally high affinity for the histamine H1 receptor, positioning it as one of the most potent H1 antagonists known.[1] Its affinity for the H2 receptor is also noted, contributing to its complex pharmacological profile.[2][3] The binding affinities are typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding affinity.

The data presented below is compiled from various in vitro studies, primarily utilizing radioligand binding assays.

Table 1: this compound Binding Affinity for Histamine H1 Receptor

| Parameter | Value | Species/Tissue | Notes |

| Kd | 0.020 nM | Rat Brain | High-affinity site identified using [3H]this compound.[4] |

| Kd | 0.31 nM (3.1 x 10-10 M) | Human Brain | High-affinity site identified using [3H]this compound.[5] |

| Ki | 0.24 nM | Not Specified | --- |

| Affinity of Z-isomer vs. E-isomer | ~5.2-fold higher for Z-isomer | Wild-Type H1R | Commercial this compound is a mixture of E- and Z-isomers. |

Table 2: this compound Binding Affinity for Histamine H2 Receptor

| Parameter | Value | Species/Tissue | Notes |

| Ki / Kd | Data Not Available | --- | This compound is recognized as an antagonist at the H2 receptor, though specific high-affinity binding constants are not as prominently reported in the literature as for the H1 receptor. |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of this compound's binding affinity for histamine receptors is predominantly achieved through radioligand competition binding assays. This technique measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Principle

A fixed concentration of a radioligand with known high affinity for the receptor of interest (e.g., [3H]pyrilamine for H1 receptors) is incubated with a preparation of cells or membranes expressing the receptor. The assay is conducted in the presence of varying concentrations of the unlabeled competitor drug (this compound). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

General Methodology

-

Receptor Preparation :

-

Cell membranes are prepared from tissues (e.g., rat or guinea pig brain) or cultured cell lines recombinantly expressing the human H1 or H2 receptor.

-

The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in an appropriate assay buffer.

-

-

Assay Incubation :

-

The reaction mixture is prepared in assay tubes or microplates and typically contains:

-

The membrane preparation (a source of receptors).

-

A fixed concentration of the radioligand (e.g., [3H]this compound or another specific antagonist).

-

A range of concentrations of the unlabeled competitor drug (this compound).

-

-

A control for non-specific binding is included, which contains a high concentration of a known, non-radioactive ligand to saturate the receptors.

-

The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Radioligand :

-

Following incubation, the reaction is terminated, and the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification :

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis :

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competitor.

-

The data are then plotted as the percentage of specific binding versus the log concentration of the competitor drug, generating a sigmoidal competition curve.

-

The IC50 value is determined from this curve.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathways

The histamine H1 and H2 receptors are both G-protein coupled receptors (GPCRs), but they couple to different G-proteins and activate distinct downstream signaling cascades.

Experimental Workflow

The following diagram illustrates the workflow for a typical radioligand competition binding assay used to determine the Ki of this compound.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. selleckchem.com [selleckchem.com]

- 4. High-affinity binding of [3H]this compound to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

Neuroprotective Properties of Doxepin Against Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a significant contributor to the pathophysiology of numerous neurodegenerative diseases. This technical guide provides an in-depth analysis of the neuroprotective properties of the tricyclic antidepressant Doxepin against oxidative stress-induced neuronal injury. Drawing upon key scientific literature, this document details the experimental evidence, underlying molecular mechanisms, and relevant research methodologies. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for assessing neuroprotection and oxidative stress are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's neuroprotective potential.

Introduction

This compound, a tricyclic antidepressant, has traditionally been utilized for the management of major depressive disorder and anxiety.[1] Emerging evidence, however, suggests a broader therapeutic potential for this compound, particularly in the realm of neuroprotection.[2][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a well-established factor in the progression of neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.[2] This guide explores the compelling evidence supporting the role of this compound as a neuroprotective agent against oxidative stress.

Quantitative Data on the Neuroprotective Effects of this compound

The neuroprotective efficacy of this compound has been quantified in several key studies. The following tables summarize the significant findings from a pivotal in vitro study by Ji et al. (2004), which investigated the effects of this compound on cultured neurons subjected to oxidative stress induced by glutamate, sodium dithionite, and hemoglobin.[2]

Table 1: Effect of this compound on Neuronal Viability (MTT Assay) under Oxidative Stress

| Oxidative Stressor | Treatment Group | This compound Concentration (nmol/L) | MTT Absorbance (OD) | % Protection |

| Glutamate (0.5 mmol/L) | Control | - | 0.60 ± 0.05 | - |

| Glutamate | - | 0.25 ± 0.03 | - | |

| Glutamate + this compound | 1 | 0.38 ± 0.04 | 37.1% | |

| Glutamate + this compound | 10 | 0.45 ± 0.05 | 57.1% | |

| Glutamate + this compound | 100 | 0.52 ± 0.06 | 77.1% | |

| Sodium Dithionite (0.5 mmol/L) | Control | - | 0.61 ± 0.04 | - |

| Sodium Dithionite | - | 0.28 ± 0.03 | - | |

| Sodium Dithionite + this compound | 1 | 0.40 ± 0.04 | 36.4% | |

| Sodium Dithionite + this compound | 10 | 0.48 ± 0.05 | 60.6% | |

| Sodium Dithionite + this compound | 100 | 0.55 ± 0.05 | 81.8% | |

| Hemoglobin (100 mg/L) | Control | - | 0.62 ± 0.05 | - |

| Hemoglobin | - | 0.30 ± 0.04 | - | |

| Hemoglobin + this compound | 1 | 0.42 ± 0.04 | 37.5% | |

| Hemoglobin + this compound | 10 | 0.50 ± 0.05 | 62.5% | |

| Hemoglobin + this compound | 100 | 0.57 ± 0.06 | 84.4% |

Table 2: Effect of this compound on Lactate Dehydrogenase (LDH) Leakage in Neurons under Oxidative Stress

| Oxidative Stressor | Treatment Group | This compound Concentration (nmol/L) | LDH Leakage (U/L) | % Inhibition |

| Glutamate (0.5 mmol/L) | Control | - | 15.2 ± 2.1 | - |

| Glutamate | - | 45.8 ± 4.3 | - | |

| Glutamate + this compound | 1 | 35.1 ± 3.5 | 35.0% | |

| Glutamate + this compound | 10 | 28.4 ± 2.9 | 56.9% | |

| Glutamate + this compound | 100 | 22.1 ± 2.5 | 77.5% | |

| Sodium Dithionite (0.5 mmol/L) | Control | - | 16.1 ± 2.3 | - |

| Sodium Dithionite | - | 48.2 ± 4.5 | - | |

| Sodium Dithionite + this compound | 1 | 37.5 ± 3.8 | 33.3% | |

| Sodium Dithionite + this compound | 10 | 30.1 ± 3.2 | 56.4% | |

| Sodium Dithionite + this compound | 100 | 24.3 ± 2.8 | 74.4% | |

| Hemoglobin (100 mg/L) | Control | - | 15.8 ± 2.2 | - |

| Hemoglobin | - | 47.5 ± 4.4 | - | |

| Hemoglobin + this compound | 1 | 36.8 ± 3.7 | 33.8% | |

| Hemoglobin + this compound | 10 | 29.5 ± 3.1 | 56.8% | |

| Hemoglobin + this compound | 100 | 23.6 ± 2.7 | 75.4% |

Table 3: Effect of this compound on Malondialdehyde (MDA) and Superoxide Dismutase (SOD) Levels in Neurons under Oxidative Stress

| Oxidative Stressor | Treatment Group | This compound Concentration (nmol/L) | MDA Content (nmol/mg protein) | SOD Activity (U/mg protein) |

| Glutamate (0.5 mmol/L) | Control | - | 1.25 ± 0.15 | 45.2 ± 4.1 |

| Glutamate | - | 3.85 ± 0.32 | 21.8 ± 2.5 | |

| Glutamate + this compound | 1 | 2.98 ± 0.28 | 28.5 ± 2.9 | |

| Glutamate + this compound | 10 | 2.21 ± 0.21 | 35.1 ± 3.3 | |

| Glutamate + this compound | 100 | 1.68 ± 0.18 | 40.2 ± 3.8 | |

| Sodium Dithionite (0.5 mmol/L) | Control | - | 1.31 ± 0.16 | 46.1 ± 4.3 |

| Sodium Dithionite | - | 4.02 ± 0.35 | 22.5 ± 2.6 | |

| Sodium Dithionite + this compound | 1 | 3.15 ± 0.30 | 29.8 ± 3.1 | |

| Sodium Dithionite + this compound | 10 | 2.38 ± 0.24 | 36.5 ± 3.5 | |

| Sodium Dithionite + this compound | 100 | 1.79 ± 0.19 | 41.8 ± 4.0 | |

| Hemoglobin (100 mg/L) | Control | - | 1.28 ± 0.14 | 45.8 ± 4.2 |

| Hemoglobin | - | 3.96 ± 0.34 | 22.1 ± 2.4 | |

| Hemoglobin + this compound | 1 | 3.09 ± 0.29 | 29.1 ± 3.0 | |

| Hemoglobin + this compound | 10 | 2.32 ± 0.23 | 35.9 ± 3.4 | |

| Hemoglobin + this compound | 100 | 1.75 ± 0.18 | 41.1 ± 3.9 |

Table 4: Effect of this compound on Intracellular Calcium ([Ca2+]i) Accumulation in Neurons under Oxidative Stress

| Oxidative Stressor | Treatment Group | This compound Concentration (nmol/L) | [Ca2+]i (nmol/L) |

| Glutamate (0.5 mmol/L) | Control | - | 105 ± 12 |

| Glutamate | - | 385 ± 35 | |

| Glutamate + this compound | 1 | 298 ± 28 | |

| Glutamate + this compound | 10 | 215 ± 22 | |

| Glutamate + this compound | 100 | 158 ± 18 | |

| Sodium Dithionite (0.5 mmol/L) | Control | - | 108 ± 13 |

| Sodium Dithionite | - | 398 ± 38 | |

| Sodium Dithionite + this compound | 1 | 312 ± 30 | |

| Sodium Dithionite + this compound | 10 | 228 ± 24 | |

| Sodium Dithionite + this compound | 100 | 165 ± 19 | |

| Hemoglobin (100 mg/L) | Control | - | 106 ± 11 |

| Hemoglobin | - | 392 ± 36 | |

| Hemoglobin + this compound | 1 | 305 ± 29 | |

| Hemoglobin + this compound | 10 | 221 ± 23 | |

| Hemoglobin + this compound | 100 | 161 ± 17 |

Proposed Mechanisms of Neuroprotection

This compound's neuroprotective effects against oxidative stress are believed to be multifactorial, involving the modulation of several key cellular pathways.

Attenuation of Intracellular Calcium Overload

A critical event in oxidative stress-induced neuronal death is the dysregulation of intracellular calcium homeostasis. This compound has been shown to significantly suppress the accumulation of intracellular calcium ([Ca2+]i) in neurons exposed to oxidative insults. This suggests that this compound may act as a calcium antagonist, although the precise mechanism requires further elucidation. By preventing calcium overload, this compound can inhibit the activation of calcium-dependent enzymes that contribute to neuronal damage.

Enhancement of Antioxidant Defense

This compound appears to bolster the endogenous antioxidant defense system. Studies have demonstrated that this compound treatment leads to an increase in the activity of superoxide dismutase (SOD), a crucial enzyme that catalyzes the dismutation of superoxide radicals into less harmful molecules. This enhancement of antioxidant enzyme activity contributes to the reduction of overall oxidative stress.

Reduction of Lipid Peroxidation

Oxidative stress can lead to the damaging peroxidation of lipids in cellular membranes, a process that generates cytotoxic byproducts such as malondialdehyde (MDA). This compound has been shown to decrease the levels of MDA in neurons under oxidative stress, indicating its ability to inhibit lipid peroxidation and preserve membrane integrity.

Involvement of the PI3K/Akt Signaling Pathway

Recent evidence suggests that the neuroprotective and anti-inflammatory effects of this compound may be mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of Akt can lead to the downstream inhibition of pro-apoptotic factors and the promotion of cell survival mechanisms. While direct evidence in the context of oxidative stress in neurons is still emerging, the involvement of the PI3K/Akt pathway represents a promising avenue for understanding this compound's neuroprotective actions.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for this compound's neuroprotective effects against oxidative stress.

Caption: Proposed signaling pathway of this compound's neuroprotection.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Induction of Oxidative Stress in Neuronal Cultures

A common method to induce oxidative stress in primary neuronal cultures is through exposure to glutamate.

Caption: Workflow for inducing oxidative stress in neuronal cultures.

-

Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) on poly-L-lysine coated plates.

-

This compound Pre-treatment: After a specified number of days in vitro, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 nmol/L) or a vehicle control. Cells are pre-incubated for a defined period (e.g., 30 minutes).

-

Oxidative Stress Induction: Following pre-treatment, an oxidative stressor is added to the culture medium. For example, glutamate is added to a final concentration of 0.5 mmol/L for 15 minutes. Other stressors like sodium dithionite (0.5 mmol/L for 24 hours) or hemoglobin (100 mg/L for 24 hours) can also be used.

-

Incubation: After exposure to the stressor, the medium is replaced with fresh culture medium (containing this compound or vehicle) and the cells are incubated for a further 24 hours.

-

Assessment: Following incubation, various assays are performed to assess cell viability, cytotoxicity, and markers of oxidative stress.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Incubation with MTT: Following the 24-hour incubation period after oxidative stress induction, add the MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate: Incubate the plate for 4 hours at 37°C in a humidified CO2 incubator.

-

Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

LDH Assay for Cytotoxicity

The LDH assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

-

Sample Collection: Carefully collect the culture supernatant from each well.

-

Reaction Mixture: Prepare a reaction mixture containing diaphorase and NAD+, and a tetrazolium salt (INT).

-

Incubation: Add the culture supernatant to the reaction mixture and incubate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add a stop solution (e.g., 1M acetic acid) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released.

Malondialdehyde (MDA) Assay

This assay measures lipid peroxidation by quantifying MDA.

-

Cell Lysis: Lyse the cultured neurons and collect the cell lysate.

-

Reaction with TBA: Add thiobarbituric acid (TBA) reagent to the cell lysate and heat at 95°C for 60 minutes.

-

Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm. The concentration of MDA is calculated using a standard curve.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the antioxidant enzyme SOD.

-

Cell Lysate Preparation: Prepare cell lysates from the cultured neurons.

-

Reaction Mixture: Use a commercial SOD assay kit which typically contains a substrate (e.g., a tetrazolium salt) that is reduced by superoxide anions generated by a xanthine/xanthine oxidase system.

-

Measurement: The SOD in the sample competes for the superoxide anions, thereby inhibiting the reduction of the substrate. The color change is measured spectrophotometrically, and the SOD activity is calculated based on the degree of inhibition.

Intracellular Calcium ([Ca2+]i) Measurement

Fura-2/AM, a ratiometric fluorescent dye, is commonly used to measure intracellular calcium.

-

Dye Loading: Incubate the cultured neurons with Fura-2/AM in a suitable buffer for a specified time to allow the dye to enter the cells.

-

Washing: Wash the cells to remove extracellular dye.

-

Fluorescence Measurement: Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm using a fluorescence microscope or plate reader.

-

Ratio Calculation: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Conclusion

The evidence presented in this technical guide strongly supports the neuroprotective properties of this compound against oxidative stress. Through its ability to mitigate intracellular calcium overload, enhance endogenous antioxidant defenses, and reduce lipid peroxidation, this compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases where oxidative stress is a key pathological feature. The likely involvement of the PI3K/Akt signaling pathway provides a compelling direction for future research to further elucidate the precise molecular mechanisms underlying this compound's neuroprotective effects. The detailed experimental protocols provided herein offer a practical framework for researchers to further investigate and validate the therapeutic potential of this compound in various models of neuronal injury.

References

- 1. Tricyclic antidepressant treatment evokes regional changes in neurotrophic factors over time within the intact and degenerating nigrostriatal system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. This compound protects cultured neurons against oxidative stress-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxepin's Role in Modulating Microglial Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current understanding of doxepin's role in modulating microglial activation, a key process in neuroinflammation. This compound, a tricyclic antidepressant, has demonstrated anti-inflammatory properties that extend beyond its primary indication. This document summarizes the quantitative effects of this compound on microglial phenotype and inflammatory mediator release, details the experimental protocols used to ascertain these effects, and elucidates the known and proposed signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development, facilitating further investigation into the therapeutic potential of this compound in neuroinflammatory and neurodegenerative disorders.

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in maintaining brain homeostasis. However, their persistent activation is a hallmark of neuroinflammation and is implicated in the pathogenesis of numerous neurological disorders. This compound, a well-established tricyclic antidepressant, has garnered increasing interest for its potential immunomodulatory effects. Evidence suggests that this compound can attenuate microglial activation, thereby mitigating the detrimental consequences of neuroinflammation. This guide explores the mechanisms and experimental evidence supporting the role of this compound as a modulator of microglial function.

Quantitative Effects of this compound on Microglial Activation

This compound has been shown to influence several key markers of microglial activation. The following tables summarize the quantitative findings from pertinent studies.

Table 1: Effect of this compound on Microglial Morphology

| Cell Type | Treatment Conditions | Outcome Measure | Result | Significance | Reference |

| Primary rat astrocyte-microglia co-cultures (physiological, 5% microglia) | 10 ng/mL this compound for 2 h | Percentage of resting ramified microglia | Significant increase | p ≤ 0.0001 | [1] |

| Percentage of activated amoeboid microglia | Significant decrease | p < 0.001 | [1] | ||

| Primary rat astrocyte-microglia co-cultures (pathological, 30% microglia) | 10 ng/mL this compound for 2 h | Percentage of resting ramified microglia | Significant increase | p < 0.001 | [1] |

| Percentage of activated amoeboid microglia | Significant decrease | p < 0.001 | [1] |

Table 2: Effect of this compound on Pro-inflammatory Cytokine and Mediator Release

| Cell/Tissue Type | Stimulation | This compound Concentration | Outcome Measure | Result | Significance | Reference |

| C6-glioma cells | Lipopolysaccharide (LPS) | Not specified | TNF-α levels | Suppression | Not specified | [2] |

| IL-1β levels | Suppression | Not specified | ||||

| Primary rat astrocyte-microglia co-cultures | None | 10 ng/mL for 2 h | TNF-α concentration | No significant change | p = ns | |

| IL-6 concentration | No significant change | p = ns | ||||

| Nitric Oxide (NO) concentration | No significant change | p = ns | ||||

| Rat mixed glial culture | Not specified | Not specified | IL-1β release | Decrease | Not specified | |

| TNF-α release | Decrease | Not specified |

Table 3: Effect of this compound on Microglial Activation Markers

| Animal Model | Treatment | Tissue | Outcome Measure | Result | Significance | Reference |

| Rat model of neuropathic pain | Intraperitoneal injection | Spinal cord and Dorsal Root Ganglia (DRG) | IBA-1 protein level | No significant change | Not specified |

Signaling Pathways Modulated by this compound in Microglia

This compound's influence on microglial activation is mediated through the modulation of specific intracellular signaling pathways. The primary pathway identified is the PI3K/Akt signaling cascade. Furthermore, based on evidence from other tricyclic antidepressants, a role for the Toll-like receptor 4 (TLR4) pathway is proposed.

PI3K/Akt Signaling Pathway

Studies have shown that this compound's anti-inflammatory effects are mediated through the activation of the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) pathway. In the context of LPS-induced inflammation, this compound promotes the phosphorylation of Akt, which in turn can lead to the suppression of pro-inflammatory gene expression.

Figure 1: this compound-mediated activation of the PI3K/Akt signaling pathway.

Proposed Toll-like Receptor 4 (TLR4) Signaling Pathway

While direct evidence for this compound's interaction with TLR4 is pending, studies on other tricyclic antidepressants, such as amitriptyline, have demonstrated inhibition of TLR4 signaling. TLR4 is a key pattern recognition receptor on microglia that, upon activation by ligands like LPS, triggers a pro-inflammatory cascade. It is plausible that this compound may similarly interfere with this pathway, preventing downstream activation of transcription factors like NF-κB and subsequent cytokine production.

Figure 2: Proposed inhibitory effect of this compound on the TLR4 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. This section provides a comprehensive overview of key experimental protocols employed in the study of this compound's effects on microglia.

Primary Astrocyte-Microglia Co-Culture

-

Source: Postnatal Wistar rats (P0-P2).

-

Procedure:

-

Isolate cerebral hemispheres and remove meninges and choroid plexus under sterile conditions.

-

Mechanically dissociate tissue and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum and antibiotics.

-

After 7-10 days, separate microglia from the astrocyte layer by shaking.

-

Establish co-cultures with desired microglia-to-astrocyte ratios (e.g., 5% for physiological and 30% for pathological models).

-

Immunocytochemistry for Microglial Phenotyping

-

Objective: To visualize and quantify different microglial morphologies (resting vs. activated).

-

Procedure:

-

Culture cells on poly-L-lysine-coated coverslips.

-

After treatment with this compound, fix cells with 4% paraformaldehyde.

-

Permeabilize cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with 5% normal goat serum.

-

Incubate with a primary antibody against a microglial marker (e.g., rabbit anti-Iba1).

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

-

Counterstain nuclei with DAPI.

-

Mount coverslips and visualize using fluorescence microscopy.

-

Quantify the percentage of ramified (resting) and amoeboid (activated) microglia.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Objective: To measure the concentration of pro-inflammatory cytokines in cell culture supernatants.

-

Procedure (for TNF-α and IL-6):

-

Coat a 96-well plate with a capture antibody (e.g., anti-rat TNF-α or IL-6) overnight at 4°C.

-

Wash the plate and block with an appropriate blocking buffer.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate for 2 hours, then wash.

-

Add streptavidin-horseradish peroxidase (HRP) and incubate for 20 minutes in the dark.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate cytokine concentrations based on the standard curve.

-

Western Blot for Protein Expression Analysis

-

Objective: To determine the levels of specific proteins (e.g., Iba1, p-Akt, Akt) in cell lysates.

-

Procedure:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody (e.g., rabbit anti-Iba1, rabbit anti-p-Akt, rabbit anti-Akt) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system and perform densitometric analysis, normalizing to a loading control (e.g., β-actin or GAPDH).

-

Experimental Workflow Diagram

Figure 3: General experimental workflow for studying this compound's effects on microglia.

Discussion and Future Directions

The evidence presented in this guide indicates that this compound can effectively modulate microglial activation, primarily by promoting a shift from an activated to a resting phenotype and, in some contexts, by reducing the production of pro-inflammatory mediators. The activation of the PI3K/Akt pathway appears to be a key mechanism underlying these effects. The potential for this compound to inhibit TLR4 signaling, as suggested by studies on related tricyclic antidepressants, warrants further direct investigation.

Interestingly, while some studies show a reduction in pro-inflammatory cytokines like IL-1β and TNF-α, others report no significant changes in TNF-α and IL-6. This discrepancy may be due to differences in experimental models (e.g., cell types, stimuli, this compound concentrations, and treatment durations). Future research should aim to elucidate the precise conditions under which this compound exerts its anti-cytokine effects.

Furthermore, the interaction of this compound with other inflammatory pathways, such as the NLRP3 inflammasome, remains largely unexplored. While some tricyclic antidepressants have been shown to trigger NLRP3 inflammasome activation in the context of hepatotoxicity, it is unknown if this compound has a similar or opposing effect in microglia.

Conclusion

This technical guide has synthesized the current knowledge on the role of this compound in modulating microglial activation. The provided quantitative data, detailed experimental protocols, and elucidated signaling pathways offer a solid foundation for researchers and drug development professionals. The immunomodulatory properties of this compound, particularly its ability to suppress microglial activation, highlight its potential as a candidate for treating a range of neurological disorders characterized by neuroinflammation. Further research is encouraged to fully unravel its therapeutic potential and refine its clinical applications in this context.

References

- 1. Inhibition of Microglial Activation by Amitriptyline and this compound in Interferon-β Pre-Treated Astrocyte–Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of this compound hydrochloride against LPS-induced C6-glioma cell inflammatory reaction by PI3K-mediated Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Effects of Doxepin on the PI3K/Akt/mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxepin is a tricyclic antidepressant (TCA) traditionally used for treating major depressive disorder, anxiety, and insomnia.[1][2] Its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake.[3][4] However, emerging research has revealed that this compound's pharmacological activities extend beyond its antidepressant effects, showing potential anti-inflammatory and neuroprotective properties.[5] A key area of this expanded investigation is its interaction with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.

The PI3K/Akt/mTOR pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in various diseases, most notably cancer, making it a prime target for therapeutic development.

This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the PI3K/Akt/mTOR pathway. It synthesizes quantitative data from preclinical studies, outlines detailed experimental protocols for investigating these interactions, and presents visual diagrams of the signaling cascade and experimental workflows to support researchers in this field.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This activation recruits and stimulates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-triphosphate (PIP3). PIP3 recruits Akt to the cell membrane, leading to its phosphorylation and activation.

Activated Akt modulates a host of downstream targets, central to which is the mTOR kinase. mTOR functions within two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

-

mTORC1: Promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).

-

mTORC2: Contributes to cell survival and cytoskeletal organization, partly by phosphorylating Akt at a key serine residue (Ser473), creating a positive feedback loop for full Akt activation.

Dysregulation at any point in this cascade can lead to uncontrolled cell proliferation and resistance to apoptosis, hallmarks of cancer.

This compound's Modulatory Role on the PI3K/Akt Pathway

Current preclinical evidence suggests that this compound's effect on the PI3K/Akt/mTOR pathway is context-dependent, often involving pathway activation as a protective mechanism rather than inhibition.

In models of neuroinflammation and nephrotoxicity, this compound has been shown to activate the PI3K/Akt pathway, counteracting pathological damage. For instance, in a study on cisplatin-induced kidney damage in rats, this compound treatment ameliorated injury by modulating this pathway, leading to increased expression of PI3K and Akt. Similarly, in glioma cells exposed to an inflammatory agent (LPS), this compound suppressed the inflammatory response by activating the PI3K/Akt pathway, reversing the LPS-induced decrease in Akt phosphorylation.